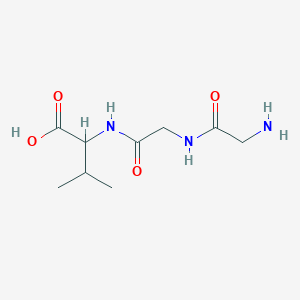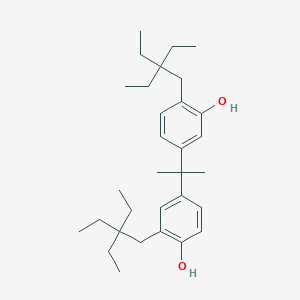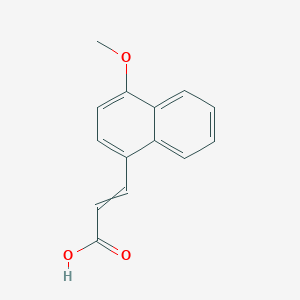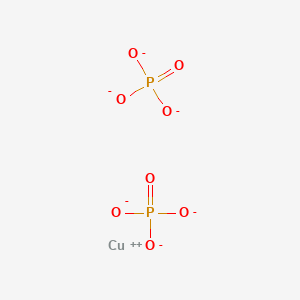
Diethyl 2-((4-chlorophenylamino)methylene)malonate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Diethyl 2-((4-chlorophenylamino)methylene)malonate consists of a methylene group (−CH2−) neighboured by two carbonyl groups (−C(=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Physical And Chemical Properties Analysis
Diethyl 2-((4-chlorophenylamino)methylene)malonate has a molecular weight of 297.73 g/mol. The predicted density is 1.257±0.06 g/cm3 . The melting point is reported to be between 45-46 °C .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
Diethyl 2-((4-chlorophenylamino)methylene)malonate: has shown promising results as an antifungal agent. Research indicates that it can inhibit the growth of Fusarium oxysporum , a plant pathogen responsible for wilting and root diseases in a variety of crops . This compound could be used to develop new antifungal treatments to protect agricultural crops from this pathogen.
Material Science: Adhesive Systems
In material science, particularly in the development of adhesives, methylene malonates, to which Diethyl 2-((4-chlorophenylamino)methylene)malonate is structurally related, have been explored for their potential as sustainable adhesive systems . These compounds offer an energy-efficient alternative with high-performance capabilities for industrial applications.
Pharmacological Research: Intermediate for Bioactive Compounds
This compound is often used as an intermediate in the synthesis of various bioactive compounds. Its structure allows for further chemical modifications, making it a valuable tool in drug discovery and pharmacological research .
Agriculture: Plant Pathogen Control
The antifungal properties of Diethyl 2-((4-chlorophenylamino)methylene)malonate extend its application to agriculture, where it could serve as a basis for developing treatments against fungal pathogens that affect crops, thereby improving plant health and yield .
Cosmetic Industry: Potential Applications
While specific applications in the cosmetic industry are not directly mentioned, the chemical properties of Diethyl 2-((4-chlorophenylamino)methylene)malonate suggest that it could be investigated for potential use in cosmetic formulations, possibly as a preservative or an active ingredient due to its antifungal characteristics .
Environmental Applications: Antifungal Coatings
Given its antifungal activity, Diethyl 2-((4-chlorophenylamino)methylene)malonate could be utilized in the development of environmentally friendly coatings to protect various materials from fungal degradation, contributing to sustainability efforts .
Safety and Hazards
The safety data sheet for a similar compound, Diethyl malonate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation . It is also very toxic to aquatic life and has long-lasting effects . Similar precautions should be taken when handling Diethyl 2-((4-chlorophenylamino)methylene)malonate.
Eigenschaften
IUPAC Name |
diethyl 2-[(4-chloroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGCWGTZXLANQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364546 | |
| Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19056-79-2 | |
| Record name | Diethyl [(4-chloroanilino)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHYL 2-((4-CHLOROANILINO)METHYLENE)MALONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















